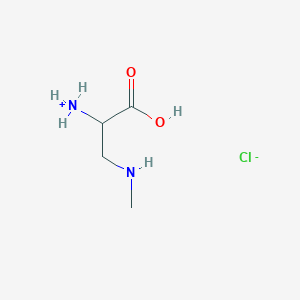
偶氮甲胺 H
描述
A highly sensitive reagent for testing boron.
科学研究应用
有机-无机框架
偶氮甲胺 H 是有机-无机框架创建中不可或缺的一部分。这些结构因其动态和可调的特性而成为化学科学进步的关键。 它们作为气体储存、材料吸附、光学传感器、催化剂、药物递送通道、染料和颜料的平台 . 偶氮甲胺配体的配位行为使其能够形成稳定的分子,这对于开发具有所需特性的材料至关重要 .
C(sp2)–H 功能化
在有机合成领域,this compound 在非芳香偶氮甲胺基杂环中的C(sp2)–H 功能化中发挥作用。 这种方法对于环状亚胺及其衍生物的开发具有重要意义,这些衍生物用于创建新型杂环化合物 . 该过程涉及过渡金属催化的交叉偶联反应和无金属的氢亲核取代反应 .
硼检测的比色试剂
This compound 用作硼检测的灵敏比色试剂。 它在测试玻璃、钢和植物样品中微克级的硼含量方面特别有用 . 该化合物的灵敏度使其成为定性和定量识别硼含量的宝贵工具 .
土壤和植物中硼的测定
该化合物还用于土壤和植物中硼的比色测定。 该应用对于农业和环境科学至关重要,在这些领域,监测硼含量对于了解土壤健康状况和植物营养至关重要 .
超分子化学
在超分子化学中,this compound 用于创建超分子框架。这些框架对于设计传感器和催化剂以及开发生物活性剂具有重要意义。 偶氮甲胺部分与其他物质的相互作用允许定制各种科学应用中都有益的特性 .
材料科学
This compound 衍生物在材料科学中显示出前景,因为它们具有有效性、精确的配位、高溶解度和较少的有害成分。 预计它们将在新时代成为关键材料,在先进材料开发领域具有有利可图的范围 .
作用机制
Target of Action
Azomethine H is primarily used as a reagent for the determination of boron . Boron is the primary target of Azomethine H, and it plays a crucial role in various biological processes, including cell wall synthesis and metabolism in plants .
Mode of Action
Azomethine H interacts with its target, boron, through a process known as complex formation . This involves the coupling of Azomethine H with an aromatic hydroxyaldehyde, such as salicylaldehyde, due to the catalytic effect when boron is present . The condensation reaction is completed quickly, within 15 minutes .
Biochemical Pathways
Azomethine H is part of the azomethine ylides, which are nitrogen-based 1,3-dipoles . They are used in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles, including pyrrolidines and pyrrolines . These reactions are highly stereo- and regioselective, and have the potential to form four new contiguous stereocenters .
Pharmacokinetics
It is known that the compound exhibits high thermal stability . This suggests that it may have good stability in the body, which could potentially enhance its bioavailability.
Result of Action
The primary result of Azomethine H’s action is the formation of a boron-Azomethine H complex . This complex can be used for the colorimetric determination of boron in various samples, including soil and plants . The formation of this complex is a crucial step in the analytical procedures that utilize Azomethine H.
Action Environment
The action of Azomethine H can be influenced by various environmental factors. For instance, the presence of ammonium ions can accelerate the formation of the boron complex . Additionally, the pH conditions can also affect the complex formation process . Therefore, the action, efficacy, and stability of Azomethine H can be significantly influenced by the environmental conditions in which it is used.
生化分析
Biochemical Properties
Azomethine H interacts with various biomolecules in biochemical reactions. It is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been found to have a significant fluorescence quenching at 424 nm after its binding with Fe3+ in 100% aqueous solution at pH=7.0 .
Cellular Effects
Azomethine H has shown significant effects on various types of cells. For instance, benzidine-based azomethine derivatives have shown a significant effect on the human breast cancer cell line (MDA-MB-231) .
Molecular Mechanism
The molecular mechanism of Azomethine H involves the formation of the azomethine derivatives, which is confirmed by the occurrence of signals typical for the imine bond . The formation of these derivatives is a key part of how Azomethine H exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, Azomethine H shows high thermal stability . This stability is crucial for its long-term effects on cellular function in both in vitro and in vivo studies.
属性
IUPAC Name |
4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO8S2/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14/h1-9,19-20H,(H,21,22,23)(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCCKQSNXPFEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5941-07-1 (mono-hydrochloride salt) | |
| Record name | Azomethine H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032266607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00954074 | |
| Record name | 4-Hydroxy-5-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}naphthalene-2,7-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or orange powder or crystals; [Thermo Scientific MSDS] | |
| Record name | Azomethine H | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12012 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
32266-60-7, 5941-07-1 | |
| Record name | Azomethine H | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32266-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azomethine H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032266607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-5-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}naphthalene-2,7-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen 4-hydroxy-5-(salicylideneamino)naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-hydroxy-5-[[(2-hydroxyphenyl)methylene]amino]naphthalene-2,7-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Azomethine-H a suitable reagent for boron determination?
A1: Azomethine-H reacts with boric acid in weakly acidic solutions to form a stable, yellow-colored complex. [] This complex exhibits strong absorbance at a specific wavelength (around 415 nm), allowing for quantitative determination of boron concentration using spectrophotometry. [, ]
Q2: Does temperature affect boron determination using Azomethine-H?
A3: Yes, temperature significantly impacts the accuracy and precision of boron determination using Azomethine-H. [] Maintaining a consistent temperature between 15°C and 20°C during color development and absorbance measurement is crucial for reliable results. []
Q3: What are some challenges in using Azomethine-H for boron determination?
A4: Interference from other ions, especially fluoride, aluminum, ferric, and cupric ions, can affect the accuracy of boron determination. [] Furthermore, the presence of organic matter can also interfere with the analysis. [, ]
Q4: Can Azomethine-H be used for on-site environmental monitoring of boron?
A6: Yes, the Azomethine-H UV-Vis-based method offers a low-cost and user-friendly approach suitable for routine analysis and on-site monitoring of boron in complex matrices like leachates from sanitary landfills. []
Q5: How does the Azomethine-H UV-Vis method compare to techniques like inductively coupled plasma optical emission spectrometry (ICP-OES) for boron determination?
A7: While ICP-OES is a powerful technique, the Azomethine-H UV-Vis method exhibits better precision and accuracy for boron determination in both simple and complex matrices. [] This, coupled with its cost-effectiveness and ease of operation, makes it a suitable alternative for routine analysis. []
Q6: How is Azomethine-H used in high-performance liquid chromatography (HPLC)?
A10: Azomethine-H can be used as a precolumn derivatizing agent for boron determination in complex matrices like steel using reversed-phase HPLC. [] This method allows for sensitive and selective determination of trace amounts of boron. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)





![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)


![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B43381.png)
![2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline](/img/structure/B43383.png)
![2-Amino-1-methylimidazo[4,5-b]quinoline](/img/structure/B43384.png)
![2-Amino-1-methylimidazo[4,5-f]quinoline](/img/structure/B43389.png)
